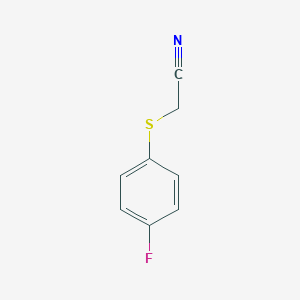

(4-Fluorphenylthio)acetonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

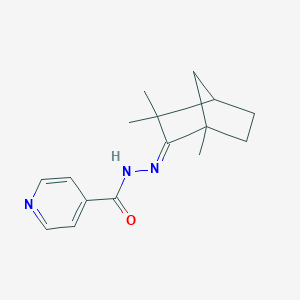

The compound "(4-Fluorophenylthio)acetonitrile" is a fluorinated α-aminonitrile that has been synthesized and characterized through various methods. It is a molecule of interest due to its potential applications in different fields, including organic light-emitting diode (OLED) technology and as a ligand in enzyme docking studies .

Synthesis Analysis

The synthesis of related fluorinated acetonitrile compounds follows a 'green protocol,' which emphasizes environmentally friendly methods. For instance, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was synthesized and characterized using elemental analysis, spectral methods, and X-ray crystallography . This approach to synthesis is crucial for developing sustainable chemical processes.

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been determined using X-ray diffraction, revealing that they crystallize in specific space groups, such as the orthorhombic space group Pbca for the α-aminonitrile compound . Theoretical calculations, including density functional theory (DFT), have been employed to obtain and analyze the equilibrium geometry of these molecules .

Chemical Reactions Analysis

The reactivity of these molecules has been explored through various molecular descriptors and reactivity surfaces. For example, the α-aminonitrile compound's reactivity was explained using local and global molecular descriptors, providing insights into its potential chemical behavior . Additionally, the electrochemical reduction of related compounds, such as 1-fluoro-2-arylvinyl phenyl sulphones, has been studied, demonstrating the cleavage of carbon-sulfur and carbon-fluorine bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acetonitrile derivatives have been extensively studied. These compounds exhibit good thermal stability, which is beneficial for their application in OLED devices . Spectroscopic techniques have been used to investigate their optical and electrochemical properties, revealing that they possess narrow band gaps and high fluorescence quantum yields . The solubility and conductivity of related polymeric materials have also been analyzed, showing dependence on the degree of sulfonation .

Wissenschaftliche Forschungsanwendungen

Elektrochemische Anwendungen

Aufgrund seiner guten Leitfähigkeit und umweltfreundlichen Eigenschaften kann (4-Fluorphenylthio)acetonitril in elektrochemischen Reaktionen eingesetzt werden . Es dient als Lösungsmittel und Reaktant zur Herstellung von stickstoffhaltigen oder nitrilhaltigen Verbindungen, die in verschiedenen elektrochemischen Prozessen unerlässlich sind.

Katalysatorentwicklung

Forscher nutzen This compound bei der Entwicklung von Katalysatoren für die Bildung von Kohlenstoff-Heteroatom-Bindungen . Diese Katalysatoren sind entscheidend für die Entwicklung effizienterer und selektiverer chemischer Reaktionen, die zu Fortschritten in der Synthese komplexer organischer Moleküle führen können.

Wirkmechanismus

The mechanism of action of “(4-Fluorophenylthio)acetonitrile” involves several steps. Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)sulfanylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFLSPRQCMQITC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342390 |

Source

|

| Record name | (4-Fluorophenylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18527-21-4 |

Source

|

| Record name | (4-Fluorophenylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18527-21-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)